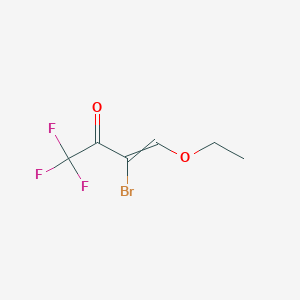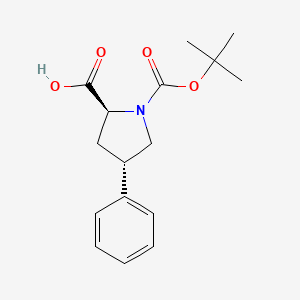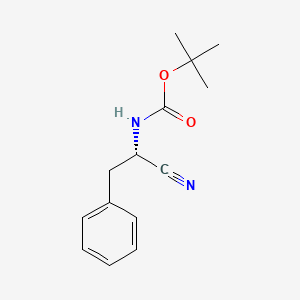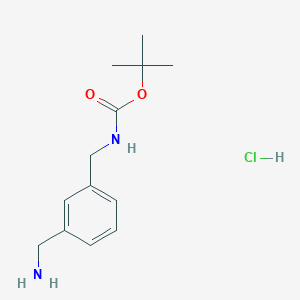
4-(2-Bromacetyl)benzolsulfonylchlorid
Übersicht
Beschreibung
4-(2-Bromoacetyl)benzenesulfonyl Chloride is an organic compound with the molecular formula C8H6BrClO3S and a molecular weight of 297.55 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoacetyl)benzenesulfonyl Chloride is used in various scientific research fields:
Chemistry: As a reagent for the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that sulfonyl chloride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
It is suggested that sulfonyl chloride motifs can interact with proteins or nucleic acids .
Biochemical Pathways
It is suggested that sulfonyl chloride motifs can be involved in the assembly of -so2- linked small molecules with proteins or nucleic acids .
Action Environment
It is advised to prevent the chemical from entering drains and to avoid discharging it into the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Bromoacetyl)benzenesulfonyl Chloride can be synthesized through the reaction of benzenesulfonyl chloride with 2-bromoacetyl chloride . The reaction typically requires a solvent such as dichloromethane and is carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods
In industrial settings, the production of 4-(2-Bromoacetyl)benzenesulfonyl Chloride involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoacetyl)benzenesulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(2-hydroxyacetyl)benzenesulfonyl chloride.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Water or aqueous bases such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Various substituted benzenesulfonyl chlorides.
Hydrolysis: 4-(2-hydroxyacetyl)benzenesulfonyl chloride.
Oxidation: 4-(2-carboxyacetyl)benzenesulfonyl chloride.
Reduction: 4-(2-hydroxyethyl)benzenesulfonyl chloride.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzenesulfonyl Chloride: Similar in structure but with a bromomethyl group instead of a bromoacetyl group.
4-(2-Bromoacetyl)benzenesulfonyl Fluoride: Similar but with a fluoride group instead of a chloride group.
Uniqueness
4-(2-Bromoacetyl)benzenesulfonyl Chloride is unique due to its specific reactivity profile, which allows for selective modifications in organic synthesis and biomolecule labeling. Its combination of a bromoacetyl group and a sulfonyl chloride group provides versatility in chemical reactions.
Eigenschaften
IUPAC Name |
4-(2-bromoacetyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZVEXHEBFFCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373576 | |
| Record name | 4-(2-bromoacetyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5038-59-5 | |
| Record name | 4-(2-bromoacetyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5038-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)











